molecular formula CeO2 B072800 Cerium dioxide CAS No. 1306-38-3

Cerium dioxide

Cat. No. B072800
CAS RN: 1306-38-3
M. Wt: 172.11 g/mol
InChI Key: CETPSERCERDGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05597771

Procedure details

A quantity of 700 grams of gamma alumina powder having a surface area of 150 square meters per gram (150 m2 /g) was impregnated with an aqueous palladium nitrate solution containing 31.9 grams of palladium. All 31.9 grams of palladium were impregnated. The palladium containing alumina, a nitric acid stabilized colloidal dispersion of ceria containing 300 grams CeO2 (Note: The average CeO2 particle size is about 100 angstrom. This is not bulk ceria.), cerium nitrate crystals in an amount sufficient to form 500 grams CeO2,lanthanum nitrate crystals in an amount sufficient to form 100 grams La2O3, barium acetate crystals in an amount sufficient to form 60 grams BaO, zirconium acetate solution in an amount sufficient to form 140 grams ZrO2 and 500 grams of co-formed ceria-zirconia powder (surface area 50 m2 /g containing 20 wt % CeO2) were ballmilled with acetic acid to form a slurry. The slurry was further mixed with 70 grams of pre-milled NiO particles in water to form a washcoat layering slurry containing about 48 percent by weight of solids. A monolith support of cordierite containing about 400 flow passages per square inch of cross section was dipped into the washcoat slurry. The excess was blown off the monolith by compressed air. The resultant catalyzed monolith after being calcined at 450° C. contained 55 g/ft3 palladium, 0.7 g/in3 alumina, 0.8 g/in3CeO2, 0.1 g/in3La2O3, 0.14 g/in3ZrO2, 0.06 g/in3BaO, 0.5 g/in3 ceria-zirconia composite and 0.07 g/in3NiO.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
reactant
Reaction Step Four
[Compound]
Name
CeO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
31.9 g
Type
catalyst
Reaction Step Eight
Quantity
31.9 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O-2].[O-2].[O-2].[Al+3].[Al+3].[N+:6]([O-:9])([OH:8])=[O:7].O=[Ce:11]=O>[N+]([O-])([O-])=O.[Pd+2].[N+]([O-])([O-])=O.[Pd]>[N+:6]([O-:9])([O-:8])=[O:7].[Ce+3:11].[N+:6]([O-:9])([O-:8])=[O:7].[N+:6]([O-:9])([O-:8])=[O:7] |f:0.1.2.3.4,7.8.9,11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
700 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
300 g
Type
reactant
Smiles
O=[Ce]=O
Step Five
Name
CeO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Ce]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
Step Eight
Name
Quantity
31.9 g
Type
catalyst
Smiles
[Pd]
Step Nine
Name
Quantity
31.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 500 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.